molecular formula C22H25FN6O3 B6455182 2-{4-[3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2549051-70-7

2-{4-[3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6455182
CAS No.: 2549051-70-7
M. Wt: 440.5 g/mol
InChI Key: SISIHCSEFQEYEM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrazole, piperazine, and dihydropyrimidinone. These groups are common in many pharmaceuticals and could potentially modulate the pharmacokinetic properties of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Techniques like NMR and IR spectroscopy can provide information about the compound’s chemical structure .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Piperazine derivatives, for example, are found in a variety of drugs and can interact with a range of biological targets .

Properties

IUPAC Name

2-[4-[5-(4-ethoxyphenyl)-2-methylpyrazole-3-carbonyl]piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O3/c1-4-32-16-7-5-15(6-8-16)17-13-18(27(3)26-17)21(31)28-9-11-29(12-10-28)22-24-14(2)19(23)20(30)25-22/h5-8,13H,4,9-12H2,1-3H3,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISIHCSEFQEYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N3CCN(CC3)C4=NC(=C(C(=O)N4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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